Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
Overview
Description
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2NO2 and its molecular weight is 229.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Building Block for Drug Discovery
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has been identified as a promising building block for drug discovery. It is a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, showing potential in various applications due to its altered conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).
Synthesis and Properties
This compound has been the subject of synthesis and characterization studies. The synthesis involves a three-step process from commercially available materials, with an overall yield of 22%. The impact of fluorine atoms on the molecule's properties has been a key area of research (Mykhailiuk et al., 2013).
Fluorescence Properties
Fluorine-containing derivatives of this compound, such as fluorine-containing hydantoin derivatives, have been investigated for their fluorescence properties. These studies suggest potential applications as fluorescent probes for biochemical and clinical studies. The enhanced fluorescence properties of these compounds make them suitable for sensitive detection methods in various biological contexts (Lytvyn et al., 2016).
Properties
IUPAC Name |
methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(11)2-4-8(9,10)5-3-7;/h2-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLXLORNVWWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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